molecular formula C13H15N3O B026458 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide CAS No. 100373-80-6

2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide

Cat. No. B026458
CAS RN: 100373-80-6
M. Wt: 229.28 g/mol
InChI Key: DVFUCUFJPSVXLW-UHFFFAOYSA-N
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Description

“2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide” is a chemical compound with the molecular formula C13H15N3O . It is a solid substance .


Synthesis Analysis

The compounds of 4-(2,5-dimethyl-1 H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were prepared via the reaction of 4-(2,5-dimethyl-1 H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide using coupling agent 2-(1 H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium .


Molecular Structure Analysis

The molecular structure of “2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide” contains a total of 33 bonds, including 18 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 N hydrazine, and 1 Pyrrole .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.28 . It is a solid substance with a melting point between 110 and 113 degrees Celsius .

Scientific Research Applications

Antibacterial Activity

2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide: derivatives have been synthesized and evaluated for their antibacterial properties. These compounds have shown significant action against various bacterial strains. The antibacterial activity is attributed to the compound’s ability to inhibit essential bacterial enzymes, thereby preventing bacterial growth and survival .

Antitubercular Properties

Some derivatives of this compound have also been tested for their antitubercular activity. Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health challenge, and new antitubercular agents are in high demand. The synthesized compounds exhibit strong antitubercular properties, making them potential candidates for further drug development .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on enoyl ACP reductase and dihydrofolate reductase (DHFR) enzymes. These enzymes are critical for the survival and proliferation of bacteria, and their inhibition can lead to effective antibacterial therapies. The molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between drugs and their target enzymes. For 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide , docking studies have revealed how it binds to the active sites of DHFR and enoyl ACP reductase, providing insights into its potential mode of action as a therapeutic agent .

ADMET Profile Prediction

The compound’s derivatives have undergone ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to predict their pharmacokinetic properties and safety profiles. These studies are essential for assessing the drug-likeness of a compound before it can be considered for clinical trials .

Monoclonal Antibody Production Enhancement

In the field of biotechnology, specifically in monoclonal antibody production, derivatives of this compound have been used to enhance the productivity of recombinant Chinese hamster ovary cells. This application is significant for the pharmaceutical industry as it could lead to more efficient production processes for monoclonal antibodies .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The compounds of 4-(2,5-dimethyl-1 H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides showed strong antibacterial and antitubercular properties . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9-7-8-10(2)16(9)12-6-4-3-5-11(12)13(17)15-14/h3-8H,14H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFUCUFJPSVXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406360
Record name 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide

CAS RN

100373-80-6
Record name 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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